molecular formula C17H15BrClNO2 B12606553 (4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone CAS No. 917900-04-0

(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone

Cat. No.: B12606553
CAS No.: 917900-04-0
M. Wt: 380.7 g/mol
InChI Key: ZCKOWVPMTLWPEJ-UHFFFAOYSA-N
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Description

It consists of a bromophenyl group, a chlorophenyl group, and a morpholinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone typically involves the reaction of 4-bromobenzoyl chloride with 4-chloro-3-(morpholin-4-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, (4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions .

Medicine: The compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the field of oncology .

Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of (4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone involves its interaction with specific molecular targets. The bromophenyl and chlorophenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the morpholinyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

917900-04-0

Molecular Formula

C17H15BrClNO2

Molecular Weight

380.7 g/mol

IUPAC Name

(4-bromophenyl)-(4-chloro-3-morpholin-4-ylphenyl)methanone

InChI

InChI=1S/C17H15BrClNO2/c18-14-4-1-12(2-5-14)17(21)13-3-6-15(19)16(11-13)20-7-9-22-10-8-20/h1-6,11H,7-10H2

InChI Key

ZCKOWVPMTLWPEJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)C(=O)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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